molecular formula C32H35NO5 B301972 {9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid

{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid

Número de catálogo B301972
Peso molecular: 513.6 g/mol
Clave InChI: FJSNYLOAXXRQDA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid, also known as BPTAA, is a novel acridine derivative that has gained attention in the scientific community due to its promising biological activities. BPTAA is a potent inhibitor of human DNA topoisomerase I (hTopoI), an essential enzyme that plays a crucial role in DNA replication and transcription.

Mecanismo De Acción

{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid inhibits hTopoI by binding to the enzyme-DNA complex and preventing the religation of DNA strands, which leads to the accumulation of DNA breaks and ultimately cell death. The mechanism of action of this compound is similar to that of other topoisomerase inhibitors, such as camptothecin and its derivatives.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including those that are resistant to other anticancer agents. In addition, this compound has been shown to induce cell cycle arrest and inhibit angiogenesis (the formation of new blood vessels), which are important processes in cancer development and progression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of {9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid is its high potency and selectivity for hTopoI, which makes it a promising candidate for further development as an anticancer agent. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the development of {9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid as an anticancer agent. One direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is the investigation of its potential as a combination therapy with other anticancer agents. Finally, the identification of biomarkers that can predict the response of cancer cells to this compound treatment could help to personalize cancer therapy and improve patient outcomes.

Métodos De Síntesis

The synthesis of {9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid involves a multi-step process that starts with the reaction of 4-(benzyloxy)aniline with tert-butyl acrylate to produce the corresponding tert-butyl ester. The ester is then reduced to the alcohol using sodium borohydride, followed by acylation with acetic anhydride to produce the acetic acid derivative. Finally, the acridine ring is introduced via a condensation reaction with 2,3,6,7-tetramethyl-9-oxo-1,2,3,4,5,6,7,9-octahydroacridine-10-carboxylic acid.

Aplicaciones Científicas De Investigación

{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid has been extensively studied for its potential as an anticancer agent. Its ability to inhibit hTopoI makes it a promising candidate for the treatment of various types of cancer, including breast, lung, and colon cancer. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which further supports its potential as an anticancer agent.

Propiedades

Fórmula molecular

C32H35NO5

Peso molecular

513.6 g/mol

Nombre IUPAC

2-[3,3,6,6-tetramethyl-1,8-dioxo-9-(4-phenylmethoxyphenyl)-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid

InChI

InChI=1S/C32H35NO5/c1-31(2)14-23-29(25(34)16-31)28(21-10-12-22(13-11-21)38-19-20-8-6-5-7-9-20)30-24(33(23)18-27(36)37)15-32(3,4)17-26(30)35/h5-13,28H,14-19H2,1-4H3,(H,36,37)

Clave InChI

FJSNYLOAXXRQDA-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2CC(=O)O)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)C1)C

SMILES canónico

CC1(CC2=C(C(C3=C(N2CC(=O)O)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)C1)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.